molecular formula C17H24N2O5S B4616906 (2-{[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethoxy)acetic acid

(2-{[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethoxy)acetic acid

Cat. No. B4616906
M. Wt: 368.4 g/mol
InChI Key: IJXBNQBORKEBPZ-UHFFFAOYSA-N
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Description

This compound appears to be a specialized chemical with applications in bioorganic and medicinal chemistry. Its structure suggests a role in the development of inhibitors or mimetics for specific biological targets.

Synthesis Analysis

  • A practical synthesis approach for similar complex molecules, such as (S) 3-tert-butoxycarbonylamino-2-oxo-2,3,4,5-tetrahydro-1,5-benzodiazepine-1-acetic acid methyl ester, involves the regioselective functionalization of specific ring nitrogens and amino groups (Lauffer & Mullican, 2002).

Molecular Structure Analysis

  • Structural determinations of similar compounds, like N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester, have been conducted to understand their molecular conformations, which are crucial for their biological activity (Gebreslasie, Jacobsen, & Görbitz, 2011).

Chemical Reactions and Properties

  • Unique reactivity and interaction characteristics can be observed in similar molecules. For instance, the reactivity of tetraaminothiacalixarene towards small organic molecules demonstrates the complex chemical behaviors of similar compounds (Morohashi et al., 2013).

Physical Properties Analysis

  • Understanding the physical properties of similar molecules, such as their crystallization behavior and molecular interactions, is essential for their practical application. For example, the study of ortho-fluorophenylglycine demonstrated the significance of molecular structure in determining physical properties (Burns & Hagaman, 1993).

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Dipeptidomimetic for Caspase-1 Inhibitors

    • Lauffer and Mullican (2002) developed a synthesis method for (S) 3-tert-butoxycarbonylamino-2-oxo-2,3,4,5-tetrahydro-1,5-benzodiazepine-1-acetic acid methyl ester, a dipeptide mimetic used as an interleukin-1beta converting enzyme inhibitor (Lauffer & Mullican, 2002).
  • Nonaqueous Determination of the Tert‐Butyloxycarbonyl Group

    • Ehrlich-Rogozinski (1974) presented a method for quantitatively cleaving the tert-butyloxycarbonyl group from N-blocked amino acids and peptides (Ehrlich-Rogozinski, 1974).
  • Synthesis of Benzothiazolyl Thioester

    • Wang Yu-huan (2009) conducted a synthesis of 2-(2-amino-4-thiazolyl)-(Z)-2-[(1-tert-butoxycarbonyl-1-methyl-ethoxy)-imino] acetic acid benzothiazolyl thioester, exploring optimal conditions for its formation (Wang Yu-huan, 2009).

Chemical Reactions and Applications

  • Sugar Fragmentation in Maillard Reaction

    • Davidek et al. (2006) investigated the formation of acetic acid from glucose in the Maillard reaction, providing insight into the reaction mechanisms of related compounds (Davidek et al., 2006).
  • Metallic Ion Sensing Using Benzothiazole-Based Chemosensor

    • Martins, Raposo, and Costa (2018) evaluated N-tert-butyloxycarbonyl asparagine benzyl ester with a benzothiazole unit as a fluorimetric chemosensor for detecting transition metal cations (Martins, Raposo, & Costa, 2018).
  • Synthesis and Properties of Amino Acid-Based Polyacetylenes

    • Gao, Sanda, and Masuda (2003) synthesized novel amino acid-derived acetylene monomers and analyzed their polymerization and properties, contributing to the field of polymer science (Gao, Sanda, & Masuda, 2003).

properties

IUPAC Name

2-[2-[(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5S/c1-17(2,3)9-4-5-10-11(6-9)25-16(14(10)15(18)23)19-12(20)7-24-8-13(21)22/h9H,4-8H2,1-3H3,(H2,18,23)(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXBNQBORKEBPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)COCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-{[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethoxy)acetic acid
Reactant of Route 2
Reactant of Route 2
(2-{[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethoxy)acetic acid
Reactant of Route 3
Reactant of Route 3
(2-{[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethoxy)acetic acid
Reactant of Route 4
(2-{[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethoxy)acetic acid
Reactant of Route 5
Reactant of Route 5
(2-{[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethoxy)acetic acid
Reactant of Route 6
(2-{[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethoxy)acetic acid

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